3-[(Fluorosulfonyl)methyl]benzoic acid
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Overview
Description
3-[(Fluorosulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C8H7FO4S. It is characterized by the presence of a fluorosulfonyl group attached to a methyl group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-(chlorosulfonyl)benzoic acid with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition.
Industrial Production Methods: Industrial production of 3-[(Fluorosulfonyl)methyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-[(Fluorosulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Major Products: The major products formed from these reactions include various sulfonyl and sulfonic acid derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-[(Fluorosulfonyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Fluorosulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
- 3-(Chlorosulfonyl)benzoic acid
- 4-(Fluorosulfonyl)benzoic acid
- Methyl 3-(fluorosulfonyl)benzoate
Comparison: 3-[(Fluorosulfonyl)methyl]benzoic acid is unique due to the presence of the fluorosulfonyl group attached to a methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorosulfonyl group provides higher stability and reactivity in substitution reactions compared to the chlorosulfonyl group .
Properties
Molecular Formula |
C8H7FO4S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(fluorosulfonylmethyl)benzoic acid |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
JCYDULZYRMYZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)F |
Origin of Product |
United States |
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